Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound with a molecular formula of C31H21NO5. This compound is part of the pyrroloquinoline family, known for their diverse biological activities and functional properties .
Preparation Methods
The synthesis of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in larvicidal activity against Anopheles arabiensis.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain pathways.
Industry: It is used in the development of organic semiconductors and materials with photoelectric properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity, which is crucial in cell signaling pathways related to cancer . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
- Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
- Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
618069-76-4 |
---|---|
Molecular Formula |
C31H21NO5 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
dimethyl 3-(naphthalene-2-carbonyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H21NO5/c1-36-30(34)26-25-16-14-23-22-10-6-5-8-19(22)13-15-24(23)32(25)28(27(26)31(35)37-2)29(33)21-12-11-18-7-3-4-9-20(18)17-21/h3-17H,1-2H3 |
InChI Key |
MZQXRKJCKXFGEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC5=CC=CC=C5C=C4)C=CC6=CC=CC=C63 |
Origin of Product |
United States |
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